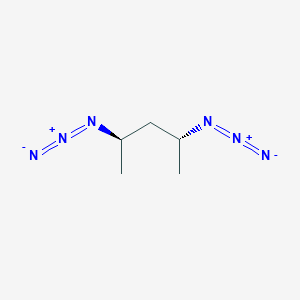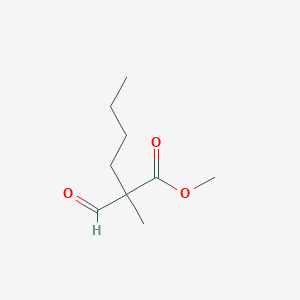![molecular formula C15H22N2O2S B14224493 Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto- CAS No. 824938-54-7](/img/structure/B14224493.png)
Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto- typically involves the condensation of benzoic acids and amines. One efficient method includes the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is favored for its high yield, eco-friendliness, and rapid reaction times.
Industrial Production Methods
In industrial settings, the production of benzamides often involves the direct condensation of carboxylic acids and amines at high temperatures. This method, while effective, requires careful control of reaction conditions to ensure the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Catalysts such as palladium on carbon (Pd/C), specific solvents like dimethyl sulfoxide (DMSO)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its cytotoxic activity against certain cancer cell lines.
Industry: Utilized in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: Investigated for its potential in treating Alzheimer’s disease and diabetes.
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
Uniqueness
Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Propriétés
Numéro CAS |
824938-54-7 |
|---|---|
Formule moléculaire |
C15H22N2O2S |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
N-[2-(hexylamino)-2-oxoethyl]-2-sulfanylbenzamide |
InChI |
InChI=1S/C15H22N2O2S/c1-2-3-4-7-10-16-14(18)11-17-15(19)12-8-5-6-9-13(12)20/h5-6,8-9,20H,2-4,7,10-11H2,1H3,(H,16,18)(H,17,19) |
Clé InChI |
GLTXGISLDUFFLC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC(=O)CNC(=O)C1=CC=CC=C1S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14224423.png)
![2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane](/img/structure/B14224429.png)
![2-Hydroxy-5-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B14224436.png)


![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide](/img/structure/B14224467.png)
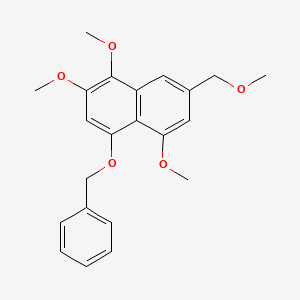
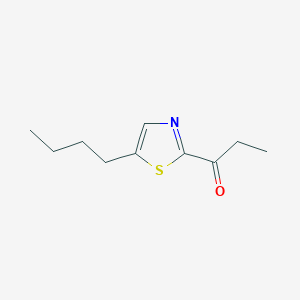
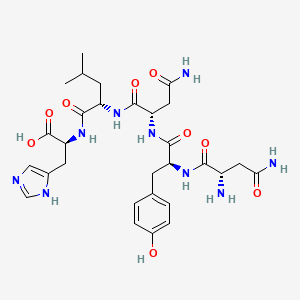
![2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]-](/img/structure/B14224486.png)
